Gancaonin J

Description

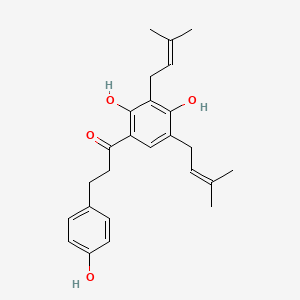

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C25H30O4/c1-16(2)5-10-19-15-22(25(29)21(24(19)28)13-6-17(3)4)23(27)14-9-18-7-11-20(26)12-8-18/h5-8,11-12,15,26,28-29H,9-10,13-14H2,1-4H3 |

InChI Key |

DTKWEYKKOWIPTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C(=O)CCC2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Gancaonin J and Related Prenylated Isoflavonoids from Glycyrrhiza Species

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed published methodologies for the specific isolation of Gancaonin J are scarce in current scientific literature. This guide therefore presents a generalized yet comprehensive protocol based on established methods for the isolation of structurally related prenylated isoflavonoids from Glycyrrhiza species. The principles and techniques described herein provide a robust framework for developing a specific protocol for this compound.

Introduction

The genus Glycyrrhiza, commonly known as licorice, is a rich source of bioactive secondary metabolites, particularly flavonoids and triterpenoid saponins. Among these, prenylated isoflavonoids have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound, a member of this class, is a promising compound for further investigation. This document provides a detailed technical overview of the methodologies required for the extraction, isolation, and purification of this compound and similar compounds from Glycyrrhiza plant material, primarily focusing on Glycyrrhiza uralensis and Glycyrrhiza glabra.

Prenylated isoflavonoids, such as the gancaonins, are characterized by an isoflavonoid backbone with one or more isoprenyl groups. This structural feature imparts a more lipophilic character compared to their non-prenylated counterparts, influencing the choice of extraction and chromatographic techniques. The protocols outlined below are designed to efficiently separate these compounds from the more polar saponins (like glycyrrhizin) and other flavonoid glycosides that are abundant in licorice extracts.

Generalized Isolation and Purification Workflow

The isolation of this compound and related isoflavonoids is a multi-step process involving extraction, fractionation, and final purification, typically through various chromatographic techniques.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key stage of the isolation process.

Plant Material and Preliminary Preparation

-

Source Material: Dried roots and rhizomes of Glycyrrhiza uralensis (4.2 kg) are used as the starting material[1].

-

Preparation: The plant material is pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Due to the moderately polar nature of prenylated isoflavonoids, methanol or aqueous ethanol are effective extraction solvents. A common choice is 95% ethanol or 100% methanol[1][2].

-

Procedure (Reflux Extraction):

-

The powdered plant material (4.2 kg) is placed in a large-volume flask.

-

100% methanol (15 L) is added, and the mixture is heated under reflux for 2-3 hours[1].

-

The process is repeated three times to ensure exhaustive extraction.

-

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude methanol extract.

Fractionation by Solvent Partitioning

This step aims to separate compounds based on their polarity, enriching the target isoflavonoids in a specific fraction.

-

Procedure:

-

The dried crude methanol extract is suspended in distilled water (e.g., 2 L)[1].

-

The aqueous suspension is transferred to a large separatory funnel and partitioned successively with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

-

Subsequently, the aqueous layer is partitioned three times with an equal volume of ethyl acetate (EtOAc)[1]. Prenylated isoflavonoids will preferentially move into the ethyl acetate layer.

-

-

Collection: The ethyl acetate fractions are combined and evaporated to dryness under reduced pressure. This yields an ethyl acetate extract (e.g., 137.0 g from 4.2 kg of raw material) enriched in target compounds[1].

Chromatographic Purification

3.4.1 Solid-Phase Extraction (SPE) for Enrichment (Optional) For minor compounds, an initial enrichment step using SPE can be beneficial. A three-step SPE method has been used to enrich minor phenolic compounds from licorice prior to HPLC analysis[3].

3.4.2 Open Column Chromatography This is the primary step for separating the enriched extract into simpler fractions.

-

Stationary Phase: Silica gel (200-300 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane to ethyl acetate, followed by ethyl acetate to methanol.

-

Procedure:

-

The dried ethyl acetate extract is adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed sample is loaded onto a pre-packed silica gel column.

-

The column is eluted with the solvent gradient.

-

Fractions of a fixed volume (e.g., 200 mL) are collected.

-

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions with similar profiles are pooled together for further purification.

3.4.3 High-Performance Counter-Current Chromatography (HSCCC) HSCCC is an effective technique for purifying compounds from complex mixtures without a solid support matrix.

-

Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v) has been successfully used to separate flavonoid compounds from G. uralensis[3][4].

-

Procedure: The pooled fractions from column chromatography are subjected to HSCCC, yielding purified compounds. For example, this method has been used to obtain liquiritigenin and isoliquiritigenin with purities of 98.9% and 98.3%, respectively[3][4].

3.4.4 Preparative High-Performance Liquid Chromatography (Prep-HPLC) Prep-HPLC is the final step to achieve high-purity compounds.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Procedure: The semi-purified fractions are injected into the Prep-HPLC system. Peaks corresponding to the target compounds are collected, and the solvent is evaporated to yield the pure isolate.

Quantitative Data

While specific yield data for this compound is not available, the following tables summarize reported quantitative data for other relevant flavonoids isolated from Glycyrrhiza species, providing a benchmark for expected yields.

Table 1: Yield of Flavonoids from Glycyrrhiza uralensis using HSCCC

| Compound | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Liquiritigenin | 0.52 | 98.9 | [3][4] |

| Isoliquiritigenin | 0.32 | 98.3 |[3][4] |

Table 2: Content of Minor Flavonoids in Glycyrrhiza uralensis

| Compound | Content (mg/g of dried plant material) | Reference |

|---|---|---|

| Glycycoumarin | 0.81 ± 0.28 | [3] |

| Dehydroglyasperin C | 1.25 ± 0.59 | [3] |

| Glycyrol | 0.20 ± 0.08 | [3] |

| Licoflavonol | 0.12 ± 0.04 | [3] |

| Glycyrin | 0.17 ± 0.08 |[3] |

Table 3: Extraction Yield of Glabridin and Glycyrrhizic Acid from Glycyrrhiza sp.

| Compound | Extraction Conditions | Yield (mg/g of dried plant material) | Recovery (%) | Reference |

|---|---|---|---|---|

| Glabridin | Ethanol/water (30:70, v/v), 60 min, 50°C | 0.92 | 72.5 | [5][6] |

| Glycyrrhizic Acid | Ethanol/water (30:70, v/v), 60 min, 50°C | 2.39 | 89.7 |[5][6] |

Biological Activity and Signaling Pathways

Gancaonins and related prenylated isoflavonoids from Glycyrrhiza exhibit significant biological activities. For instance, Gancaonin N has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways.

NF-κB and MAPK Signaling Pathway Modulation

Gancaonin N attenuates inflammatory responses by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. Gancaonin N has been shown to inhibit the phosphorylation of key MAPK proteins (ERK and p38) and prevent the nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory cytokines.

References

- 1. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous determination of five minor coumarins and flavonoids in Glycyrrhiza uralensis by solid-phase extraction and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gancaonin J: Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin J is a prenylated chalcone, a class of natural products known for their diverse biological activities. Isolated from plants of the Glycyrrhiza species, this compound has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, alongside a detailed exploration of its known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. While data on its specific signaling pathways and detailed in-vivo efficacy are still emerging, this guide consolidates the current understanding of this compound's chemical and biological profile.

Chemical Structure and Properties

This compound is characterized by a chalcone scaffold substituted with two prenyl groups. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(2,4-dihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1] |

| CAS Number | 129280-37-1[1][2][3][4][5] |

| Molecular Formula | C25H30O4[4] |

| Molecular Weight | 394.50 g/mol [4] |

| SMILES | C\C(=C/Cc1c(O)cc(c(c1O)C(=O)\C=C\c1ccc(O)cc1)/C=C(\C)C)\C |

Biological Activities and Potential Therapeutic Applications

Preliminary research has highlighted several biological activities of this compound, suggesting its potential as a lead compound for the development of new therapeutic agents.

Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic properties. Studies on the cytotoxic activity of phenolic compounds from Glycyrrhiza pallidiflora have included this compound, suggesting its potential for further investigation in oncology.[6]

Anti-Helicobacter pylori Activity

This compound has been identified as a flavonoid with anti-Helicobacter pylori activity, suggesting its potential role in the management of peptic ulcers and other H. pylori-related gastric conditions.[7]

Antiviral Potential: Dengue Virus NS2B/NS3 Protease Inhibition

In silico studies have identified this compound as a potential inhibitor of the dengue virus NS2B/NS3 protease.[8] This enzyme is essential for viral replication, making it a prime target for antiviral drug development. The inhibitory potential of this compound warrants further investigation through in vitro and in vivo models to validate its efficacy as an anti-dengue agent.[8]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain. The following represents a generalized workflow for assessing the biological activities mentioned.

General Experimental Workflow for Biological Activity Screening

Caption: Generalized workflow for the isolation, characterization, and biological evaluation of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet well-defined in the scientific literature. Given its classification as a chalcone and its observed biological activities, it is plausible that this compound may influence key cellular signaling cascades implicated in cell proliferation, inflammation, and microbial pathogenesis. Further research is required to elucidate the specific molecular targets and pathways through which this compound exerts its effects.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic, anti-Helicobacter pylori, and potential antiviral activities. While its chemical structure is well-characterized, a significant gap exists in the understanding of its pharmacological properties. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broader range of cancer cell lines, microbial pathogens, and viruses.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

In Vivo Efficacy and Safety: Conducting animal studies to assess the therapeutic potential, pharmacokinetic profile, and toxicity of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and drug-like properties.

A concerted effort in these areas will be crucial to unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

Gancaonin J: A Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathways of Gancaonin J, a member of the homoisoflavonoid class of natural products. This document details the probable botanical origins, outlines a detailed methodology for its extraction and isolation, and presents a putative biosynthetic pathway based on current scientific understanding of related compounds.

Natural Source of this compound

While direct and explicit studies on the isolation of this compound are limited in widely accessible literature, substantial evidence points to its origin from plants of the Glycyrrhiza genus, commonly known as licorice. Numerous related compounds, including Gancaonins G, I, K, L, N, and Q, have been successfully isolated from Glycyrrhiza uralensis and Glycyrrhiza pallidiflora[1][2][3][4]. This strong chemotaxonomic relationship suggests that these species are the most probable natural sources of this compound.

Table 1: Physicochemical Properties of Related Gancaonins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source |

| Gancaonin G | C₂₁H₂₀O₅ | 352.38 | Glycyrrhiza uralensis |

| Gancaonin I | C₂₁H₂₂O₅ | 354.4 | Glycyrrhiza uralensis[1] |

| Gancaonin L | C₂₀H₁₈O₆ | 354.35 | Glycyrrhiza uralensis, Glycyrrhiza glabra |

| Gancaonin M | C₂₁H₂₀O₅ | 352.38 | Glycyrrhiza uralensis |

| Gancaonin N | C₂₁H₂₀O₆ | 368.38 | Glycyrrhiza uralensis, Glycyrrhiza glabra[3] |

| Gancaonin Q | C₂₅H₂₆O₅ | 406.47 | Glycyrrhiza uralensis[2] |

Data sourced from PubChem and other chemical databases.

Due to the lack of a definitive published structure for this compound, a plausible structure is proposed based on the common structural motifs of other Gancaonins. It is likely a prenylated homoisoflavonoid, sharing the characteristic C6-C3-C6 backbone with an additional carbon atom.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the general pathway for homoisoflavonoids, which is an extension of the well-established flavonoid biosynthetic pathway. The key steps involve the shikimate and phenylpropanoid pathways, followed by the specific reactions that form the homoisoflavonoid core and subsequent modifications such as prenylation.

Proposed Biosynthetic Pathway

The pathway begins with the synthesis of L-phenylalanine from the shikimate pathway. L-phenylalanine is then converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is a key entry point into the flavonoid pathway. Through the action of chalcone isomerase (CHI), naringenin chalcone is cyclized to naringenin, a flavanone.

The formation of the isoflavonoid skeleton is catalyzed by isoflavone synthase (IFS), which involves a 2,3-aryl migration. The resulting isoflavone, such as genistein, serves as a precursor for further modifications.

The characteristic additional carbon of the homoisoflavonoid skeleton is believed to be derived from S-adenosyl methionine (SAM), although the precise enzymatic mechanism is not fully elucidated. Subsequent tailoring enzymes, including methyltransferases, hydroxylases, and prenyltransferases, would then act on the homoisoflavonoid core to produce the final structure of this compound. The prenyl group is transferred from dimethylallyl pyrophosphate (DMAPP), which is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from Glycyrrhiza species, based on established methods for similar compounds.

Extraction

-

Plant Material Preparation: Dried and powdered roots of Glycyrrhiza uralensis or Glycyrrhiza pallidiflora are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, typically 70-95% ethanol or methanol, at room temperature with agitation for 24-48 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Homoisoflavonoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

Isolation and Purification

-

Sephadex LH-20 Chromatography: Fractions showing the presence of compounds with similar TLC profiles to known gancaonins are pooled and further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. The purity of the isolated this compound is confirmed by analytical HPLC.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the overall structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Caption: Generalized experimental workflow for the isolation of this compound.

Quantitative Data

Table 2: Representative Yields of Flavonoids from Glycyrrhiza uralensis

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Total Flavonoids | Roots | 70% Ethanol followed by resin chromatography | 53.25% of the total flavonoid fraction | [5] |

| Liquiritin | Roots | 70% Ethanol | Variable, dependent on source | [5] |

| Isoliquiritigenin | Roots | 70% Ethanol | Variable, dependent on source | [5] |

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and biosynthesis of this compound. Further studies are required to definitively establish its structure, natural abundance, and complete biosynthetic pathway.

References

- 1. Gancaonin I | C21H22O5 | CID 480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gancaonin Q | C25H26O5 | CID 480802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gancaonin N | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gancaonin M | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Gancaonin J

This guide aims to provide a transparent overview of the current knowledge landscape. Due to the lack of specific information for Gancaonin J, this document will summarize the available data for closely related Gancaonins isolated from the same genus, Glycyrrhiza, to offer a contextual understanding of this class of compounds. It is crucial to emphasize that the properties and activities of these related compounds should not be directly attributed to this compound.

Physical and Chemical Properties of Gancaonin Analogs

Detailed quantitative data for this compound is not available. However, information for other Gancaonin compounds has been reported and is summarized below for comparative context.

| Property | Gancaonin I | Gancaonin N | Gancaonin L | Gancaonin E |

| Molecular Formula | C₂₁H₂₂O₅[1] | C₂₁H₂₀O₆[2] | C₂₀H₁₈O₆[1] | C₂₅H₂₈O₆[3] |

| Molecular Weight | 354.4 g/mol [1] | 368.4 g/mol [2] | 354.4 g/mol | 424.5 g/mol [3] |

| Melting Point | 125 - 127 °C[1] | 159 - 162 °C[2] | 189 - 192 °C | 203 - 207 °C[3] |

| Physical Description | Solid[1] | Solid[2] | Solid | Solid[3] |

| Chemical Class | Benzofuran[1] | Isoflavonoid[2] | Isoflavone | Flavanone[3] |

Biological Activities of Gancaonin Analogs

Research on various Gancaonins from Glycyrrhiza uralensis (licorice root) has revealed a range of biological activities, with anti-inflammatory effects being a prominent area of investigation. It is important to note that no specific biological activities for this compound have been documented in the reviewed literature.

For instance, Gancaonin N has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to attenuate the inflammatory response in various cell models.[4][5][6]

Signaling Pathways Modulated by Gancaonin Analogs

The mechanism of action for this compound remains unelucidated due to the absence of specific studies. However, research on related compounds has identified key signaling pathways involved in their biological effects.

Gancaonin N has been found to exert its anti-inflammatory effects by downregulating the NF-κB/MAPK signaling pathway .[5][6] This pathway is a crucial regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

Below is a generalized representation of the NF-κB/MAPK signaling pathway that is inhibited by Gancaonin N.

Caption: Gancaonin N inhibits the LPS-induced inflammatory response by targeting the MAPK and NF-κB signaling pathways.

Experimental Protocols for Gancaonin Analog Studies

Detailed experimental protocols for this compound are not available. The following are examples of methodologies used in the study of Gancaonin N's anti-inflammatory effects, provided as a reference for the types of experiments conducted on related compounds.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of Gancaonin N, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly performed.

-

Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded in 96-well plates at a specific density.

-

Treatment: Cells are treated with various concentrations of Gancaonin N for a specified period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key components of signaling pathways.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, p-p38).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The workflow for a typical western blot experiment is illustrated below.

Caption: A generalized workflow for Western Blot analysis.

Conclusion

References

- 1. Gancaonin I | C21H22O5 | CID 480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gancaonin N | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gancaonin E | C25H28O6 | CID 480770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Gancaonin J: A Technical Guide on the Predicted Mechanism of Action in Inflammatory and Proliferative Disorders

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide on the mechanism of action of Gancaonin J is based on published research on a closely related compound, Gancaonin N. Due to the structural similarity between these isoflavones isolated from Glycyrrhiza uralensis, it is hypothesized that their biological activities and mechanisms of action are comparable. This document, therefore, presents a predicted mechanism for this compound, primarily extrapolated from experimental data on Gancaonin N.

Executive Summary

This compound, a prenylated isoflavone, is predicted to be a potent anti-inflammatory and anti-proliferative agent. Its primary mechanism of action is hypothesized to be the downregulation of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response. By inhibiting these pathways, this compound is expected to suppress the production of various pro-inflammatory mediators, including cytokines and enzymes involved in inflammation. Furthermore, based on the activities of similar flavonoids, this compound may also induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology. This guide provides a detailed overview of the predicted molecular mechanisms, supported by experimental data from studies on the closely related compound Gancaonin N, and outlines potential experimental workflows for validation.

Predicted Mechanism of Action: Anti-Inflammatory Effects

This compound is predicted to exert its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is predicted to inhibit this process by preventing the nuclear translocation of NF-κB p65.[1][2][3] This inhibition leads to a downstream reduction in the expression of inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, including kinases like ERK and p38, plays a crucial role in transducing extracellular signals to a cellular response, including the production of inflammatory cytokines.[1] this compound is hypothesized to inhibit the phosphorylation of key MAPK proteins such as ERK and p38.[1] This action further contributes to the suppression of inflammatory responses.

The predicted inhibitory effects of this compound on these pathways are visualized in the following diagram:

Caption: Predicted inhibitory mechanism of this compound on MAPK and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Gancaonin N, which are predicted to be similar for this compound.

Table 1: Cytotoxicity of Gancaonin N

| Cell Line | Concentration Range (µM) | Duration (h) | Cytotoxicity Observed |

| RAW264.7 | 5 - 40 | 24 | No |

| A549 | 5 - 40 | 24 | No |

| Data extrapolated from studies on Gancaonin N.[1][4] |

Table 2: Inhibitory Effects of Gancaonin N on Inflammatory Mediators

| Cell Line | Inflammatory Stimulus | Mediator Inhibited | Effective Concentration (µM) |

| RAW264.7 | LPS | NO, PGE2, iNOS, COX-2 | 5 - 40 |

| A549 | LPS | TNF-α, IL-1β, IL-6, COX-2 | 5 - 40 |

| Data extrapolated from studies on Gancaonin N.[1][2][3] |

Table 3: Effects of Gancaonin N on Signaling Proteins

| Cell Line | Signaling Protein | Effect | Effective Concentration (µM) |

| A549 | p-ERK | Inhibition of Phosphorylation | 5 - 40 |

| A549 | p-p38 | Inhibition of Phosphorylation | 5 - 40 |

| A549 | Nuclear NF-κB p65 | Inhibition of Translocation | 5 - 40 |

| Data extrapolated from studies on Gancaonin N.[1] |

Predicted Anti-Proliferative and Pro-Apoptotic Effects

Based on the known activities of other flavonoids, this compound is also predicted to possess anti-cancer properties by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

Flavonoids have been shown to induce cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5][6] This prevents cancer cells from progressing through the cell division cycle.

Induction of Apoptosis

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This is expected to involve an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.[5]

A logical workflow for investigating these anti-proliferative effects is presented below:

Caption: Experimental workflow to investigate the anti-cancer effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Gancaonin N, which can be adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Lines: Human lung adenocarcinoma epithelial cells (A549) and murine macrophage cells (RAW264.7) can be used.

-

Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: For anti-inflammatory assays, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 2 hours, followed by stimulation with LPS (e.g., 5 µg/mL) for a specified duration (e.g., 6 or 24 hours).[1]

Cell Viability Assay (MTT Assay)

-

Procedure: Cells are seeded in a 96-well plate. After treatment with this compound for 24 hours, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[1]

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Nuclear and cytosolic fractions can be separated using a specific kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-p38, NF-κB p65, COX-2, iNOS, β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.[1]

Immunofluorescence for NF-κB Nuclear Translocation

-

Cell Preparation: Cells are grown on coverslips and subjected to the treatment protocol.

-

Staining: Cells are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.

-

Imaging: The localization of NF-κB p65 is observed using a fluorescence microscope.[1]

Conclusion and Future Directions

This compound is predicted to be a promising natural compound with significant anti-inflammatory and potential anti-cancer properties. The core mechanism is likely the dual inhibition of the NF-κB and MAPK signaling pathways. Future research should focus on validating these predicted mechanisms specifically for this compound. This includes comprehensive in vitro studies to confirm its effects on the signaling pathways and inflammatory mediators, as well as in vivo studies in animal models of inflammation and cancer to assess its therapeutic potential. Furthermore, identifying the direct molecular targets of this compound will be crucial for a complete understanding of its mechanism of action and for its potential development as a novel therapeutic agent.

References

- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-proliferation and induction of mitochondria-mediated apoptosis by Garcinia hanburyi resin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

In Silico Modeling of Gancaonin J Targets: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Gancaonin J, a flavonoid isolated from Glycyrrhiza uralensis (licorice), belongs to a class of natural products with significant therapeutic potential. Understanding its mechanism of action is crucial for its development as a therapeutic agent. In silico modeling offers a powerful and efficient approach to identify and characterize the molecular targets of natural products like this compound. This technical guide provides an in-depth overview of the computational approaches used to model the interactions of this compound with its predicted biological targets, focusing on the Pregnane X Receptor (PXR) and key proteins in inflammatory signaling pathways. This document outlines detailed methodologies for in silico experiments, summarizes quantitative data from computational studies, and visualizes the relevant biological pathways and experimental workflows.

Predicted Biological Targets of this compound

In silico approaches, including reverse docking and network pharmacology, have become instrumental in identifying the protein targets of natural products. For this compound, computational studies have pointed towards several potential targets, with the most prominent being the Pregnane X Receptor (PXR).

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic-sensing nuclear receptor, is a key regulator of drug-metabolizing enzymes and transporters.[1] A computational study that screened a library of 387 unique compounds from five Glycyrrhiza species identified the kanzonol series, including this compound, as having a promising affinity for PXR.[1] This suggests that this compound may modulate the expression of genes involved in xenobiotic metabolism, which could have significant implications for drug-drug interactions.

Putative Targets in Inflammatory Pathways

Many flavonoids isolated from Glycyrrhiza uralensis have demonstrated anti-inflammatory properties.[2][3] Studies on related compounds, such as Gancaonin N, have shown that they can attenuate the inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[4][5] A network pharmacology study on Glycyrrhiza uralensis identified key proteins in these pathways, such as JUN, FOS, IL6, MAPK14, and PTGS2 (COX-2), as potential targets for the plant's flavonoid constituents.[6] While not directly tested with this compound, these findings suggest that it may also exert anti-inflammatory effects by interacting with these targets.

Quantitative Data Summary

The following table summarizes the available quantitative data from in silico studies on compounds from Glycyrrhiza uralensis. It is important to note that a specific binding affinity for this compound has not been explicitly published; however, it is part of a group of compounds identified as having "promising affinity" towards PXR.[1]

| Compound/Compound Class | Target Protein | In Silico Method | Binding Affinity/Score | Reference |

| Kanzonol Series (including this compound) | Pregnane X Receptor (PXR) | Molecular Docking (Prime/MM-GBSA) | ≤ -50 kcal/mol (indicative of potential modulation) | [1] |

| Glycyrrhiza uralensis Library (323 compounds) | Pregnane X Receptor (PXR) | Molecular Docking (Prime/MM-GBSA) | -2.0 to -73.39 kcal/mol | [1] |

| Isorhamnetin | JUN-FOS-DNA Complex | Molecular Docking | Cscore = 6.81 | [6] |

| Kaempferol | MAPK-14 | Molecular Docking | Cscore = 4.27 | [6] |

| Isorhamnetin | IL-6 | Molecular Docking | Cscore = 4.77 | [6] |

| Glycyrrhizin | COX-2 (PTGS2) | Molecular Docking | Cscore = 13.07 | [6] |

In Silico Experimental Protocols

This section provides a detailed methodology for a typical molecular docking experiment to investigate the interaction between this compound and its primary predicted target, PXR.

Molecular Docking of this compound with PXR

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The following protocol outlines a standard workflow using AutoDock Vina.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the ligand-binding domain of the human Pregnane X Receptor (PXR).

Materials:

-

Protein Structure: Crystal structure of the human PXR ligand-binding domain (LBD). A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 1NRL.

-

Ligand Structure: 3D structure of this compound. This can be obtained from a database like PubChem or sketched using molecular modeling software.

-

Software:

-

AutoDock Tools (ADT): For preparing the protein and ligand files.

-

AutoDock Vina: For performing the docking simulation.

-

PyMOL or Chimera: For visualization and analysis of the results.

-

Protocol:

-

Protein Preparation: a. Load the PDB structure of PXR (e.g., 1NRL) into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands from the structure. c. Add polar hydrogen atoms to the protein. d. Compute Gasteiger charges for the protein atoms. e. Save the prepared protein structure in the PDBQT format.

-

Ligand Preparation: a. Load the 3D structure of this compound into AutoDock Tools. b. Detect the root of the ligand and define rotatable bonds. c. Compute Gasteiger charges for the ligand atoms. d. Save the prepared ligand structure in the PDBQT format.

-

Grid Box Definition: a. Define a grid box that encompasses the entire ligand-binding pocket of PXR. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding site. For PDB ID 1NRL, a grid box centered on the co-crystallized ligand with dimensions of 25Å x 25Å x 25Å is a reasonable starting point.

-

Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Run the AutoDock Vina simulation from the command line using the configuration file. c. AutoDock Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinity scores (in kcal/mol).

-

Analysis of Results: a. Load the protein structure and the docked poses of this compound into a visualization tool like PyMOL or Chimera. b. Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the PXR binding pocket. c. The binding affinity score provides an estimation of the binding strength, with more negative values indicating stronger binding.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

In Silico Target Identification Workflow

PXR Signaling Pathway

Simplified NF-κB Signaling Pathway

References

- 1. Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures: A Case Study with Five Closely Related Licorice Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the prenylated isoflavonoid Gancaonin J and related compounds. Due to the limited availability of specific data for this compound, this document leverages the more extensively studied, structurally similar compound, Gancaonin N, as a primary exemplar for the biological activities and mechanisms of action for prenylated isoflavonoids isolated from Glycyrrhiza uralensis. This guide synthesizes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for ongoing and future research in this area.

Introduction to Prenylated Isoflavonoids

Isoflavonoids are a class of phenolic compounds found in various plants, notably in the Leguminosae family. The addition of a prenyl group to the isoflavonoid skeleton, a process known as prenylation, often enhances the biological activity of these compounds. This modification increases their lipophilicity, which can improve their interaction with cellular membranes and protein targets[1]. Prenylated isoflavonoids have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities[1][2][3]. Gancaonins are a series of prenylated isoflavonoids isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history of use in traditional medicine.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Gancaonin N and other related prenylated isoflavonoids.

Table 1: Anti-inflammatory Activity of Prenylated Isoflavonoids

| Compound/Extract | Assay | Cell Line | Target | IC50 / Inhibition | Reference |

| Gancaonin N | Nitric Oxide (NO) Production | RAW264.7 | iNOS | Significant inhibition at 5–40 μM | [2][4] |

| Gancaonin N | Prostaglandin E2 (PGE2) Production | RAW264.7 | COX-2 | Significant inhibition at 20–40 μM | [4] |

| Gancaonin N | TNF-α, IL-1β, IL-6 Expression | A549 | Pro-inflammatory Cytokines | Significant inhibition at 5-40 µM | [2] |

| Cajanin | Nitric Oxide (NO) Production | RAW264.7 | iNOS | IC50: 19.38 ± 0.05 µM | [3] |

| Cajanin | IL-6 Production | RAW264.7 | IL-6 | IC50: 7.78 ± 0.04 µM | [3] |

| Cajanin | TNF-α Production | RAW264.7 | TNF-α | IC50: 26.82 ± 0.11 µM | [3] |

| Licoflavanone | Nitric Oxide (NO) Production | RAW264.7 | iNOS | IC50: 37.68 µM |

Table 2: Anticancer Activity of Prenylated Isoflavonoids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Xanthohumol | A2780cis | Ovarian (cisplatin-resistant) | 12.3 ± 0.9 | |

| Xanthohumol | MDA-MB-231 | Breast | 7.9 ± 0.5 | |

| Xanthohumol | T-47D | Breast | 9.1 ± 0.7 | |

| Xanthohumol | PC-3 | Prostate | 11.2 ± 1.1 | |

| Xanthohumol | HT-29 | Colon | 13.5 ± 1.3 | |

| α,β-dihydroxanthohumol | HT-29 | Colon | 14.2 ± 1.2 | |

| 6-prenylnaringenin | T-47D | Breast | 15.4 ± 1.4 | |

| Glabridin | Multiple | Various | Not specified | |

| Licochalcone A | Multiple | Various | Not specified |

Signaling Pathways

Prenylated isoflavonoids exert their biological effects by modulating various intracellular signaling pathways. A key mechanism of action for the anti-inflammatory effects of Gancaonin N is the downregulation of the NF-κB and MAPK signaling pathways[2][4][5].

NF-κB/MAPK Signaling Pathway Inhibition by Gancaonin N

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce a strong inflammatory response by activating Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). Gancaonin N has been shown to inhibit this pathway at multiple points[2][4].

Caption: Gancaonin N inhibits the LPS-induced inflammatory response by downregulating the NF-κB/MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of Gancaonin N and related prenylated isoflavonoids.

Cell Culture and Reagents

-

Cell Lines:

-

RAW264.7 (murine macrophage cell line) for anti-inflammatory assays.

-

A549 (human lung adenocarcinoma cell line) for studying effects on lung inflammation.

-

Various cancer cell lines (e.g., MCF-7, PC-3, HT-29) for anticancer activity screening.

-

-

Reagents:

-

Lipopolysaccharide (LPS) from Escherichia coli to induce inflammation.

-

This compound, Gancaonin N, and other prenylated isoflavonoids of interest.

-

Cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assays.

-

Griess reagent for nitric oxide measurement.

-

ELISA kits for cytokine quantification (TNF-α, IL-1β, IL-6).

-

Antibodies for Western blotting (e.g., anti-p-ERK, anti-p-p38, anti-p-IκBα, anti-NF-κB p65).

-

Anti-inflammatory Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of the test compound for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW264.7 cells in a 24-well plate.

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

-

-

Cytokine Measurement (ELISA):

-

Culture A549 cells and pre-treat with the test compound.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Treat cells with the test compound and/or LPS for the indicated times.

-

Lyse the cells and quantify protein concentrations.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, p-p38, p-IκBα).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Anticancer Activity Assays

-

Cell Proliferation Assay (SRB or MTT Assay):

-

Seed cancer cells in 96-well plates.

-

Treat with a range of concentrations of the test compound for 48-72 hours.

-

Perform SRB (sulforhodamine B) or MTT assay to determine cell viability.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow

The discovery and characterization of bioactive prenylated isoflavonoids typically follow a systematic workflow, from extraction to bioactivity-guided isolation and characterization.

References

- 1. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gancaonin J Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the prospective synthesis and purification methods for Gancaonin J, a prenylated flavonoid. Due to the limited availability of direct research on this compound, the protocols and data presented here are based on established methods for the synthesis and purification of structurally similar compounds, particularly 8-prenylnaringenin and other prenylated isoflavones found in licorice (Glycyrrhiza species).

Chemical Structure of this compound

This compound is a prenylated flavonoid with the following systematic name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one. It is an isomer of the well-known phytoestrogen, 8-prenylnaringenin.

Molecular Formula: C₂₁H₂₂O₅ Molecular Weight: 354.4 g/mol

Synthesis of this compound (Proposed Method)

As no direct total synthesis of this compound has been reported, a plausible synthetic route is proposed based on the known synthesis of 8-prenylnaringenin and other related prenylated flavonoids. The key steps involve the synthesis of the flavanone core followed by regioselective prenylation. A semi-synthetic approach starting from a more abundant natural product, such as naringenin, is also a viable strategy.

Proposed Synthetic Pathway: Regioselective Prenylation of Naringenin

A common method for the synthesis of C-prenylated flavonoids involves the direct C-alkylation of a flavonoid precursor with a prenylating agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies used for the synthesis of related C-prenylated flavonoids.

Materials:

-

Naringenin

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Protection of Naringenin:

-

Dissolve naringenin (1 eq) in dry DMF.

-

Add anhydrous K₂CO₃ (3.5 eq) and benzyl bromide (3.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain protected naringenin.

-

-

Regioselective Prenylation:

-

Dissolve the protected naringenin (1 eq) in dry DCM.

-

Add prenyl bromide (1.5 eq) and BF₃·OEt₂ (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:EtOAc gradient) to yield C8-prenylated protected naringenin.

-

-

Deprotection:

-

Dissolve the purified C8-prenylated protected naringenin (1 eq) in a mixture of EtOAc and MeOH.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain crude this compound.

-

Purify the final product by preparative HPLC.

-

Quantitative Data (Hypothetical Yields based on similar reactions):

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Protection | Naringenin | Protected Naringenin | 85-95 |

| 2. Prenylation | Protected Naringenin | C8-Prenylated Protected Naringenin | 40-60 |

| 3. Deprotection | C8-Prenylated Protected Naringenin | This compound | 80-90 |

| Overall Yield | Naringenin | This compound | 27-48 |

Purification of this compound from Natural Sources

This compound is expected to be present in the roots of Glycyrrhiza species (licorice). The purification of prenylated flavonoids from licorice extracts typically involves a multi-step chromatographic process.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Isolation and Purification of this compound

This protocol is a general guide based on methods for isolating prenylated flavonoids from Glycyrrhiza species.

Materials:

-

Dried and powdered roots of a Glycyrrhiza species (e.g., G. uralensis, G. glabra)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

-

Solvents for preparative HPLC (e.g., acetonitrile, water, formic acid)

-

C18 reversed-phase silica gel for preparative HPLC

Procedure:

-

Extraction:

-

Macerate the powdered licorice roots with 80% aqueous ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

-

-

Initial Fractionation (Column Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Pack a silica gel column with hexane.

-

Load the adsorbed extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light.

-

-

Identification and Combination of Fractions:

-

Identify the fractions containing compounds with Rf values and UV characteristics similar to known prenylated flavonoids.

-

Combine the fractions that are rich in the target compound based on TLC analysis.

-

-

Final Purification (Preparative HPLC):

-

Dissolve the combined fractions in a suitable solvent (e.g., methanol).

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Quantitative Data (Hypothetical Purification Results):

| Purification Step | Input Mass (g) | Output Mass (mg) of this compound | Purity (%) |

| Crude Ethanol Extract | 1000 (dried roots) | - | < 0.1 |

| Silica Gel Column Fractions | 50 (crude extract) | 50-100 (enriched fraction) | 5-10 |

| Preparative HPLC | 100 (enriched fraction) | 5-10 | > 98 |

Signaling Pathways

While specific signaling pathways modulated by this compound are not yet elucidated, related prenylated flavonoids from licorice have been shown to possess various biological activities, including anti-inflammatory and antioxidant effects. These activities are often associated with the modulation of pathways such as NF-κB and MAPK.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway.

Disclaimer: The synthetic and purification protocols, along with the quantitative data, are proposed based on existing literature for structurally related compounds and should be optimized for this compound. The biological activities and signaling pathway involvement are also hypothetical and require experimental validation.

Application Note & Protocol: Quantification of Gancaonin J by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin J is a prenylated isoflavone found in the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine. Interest in the pharmacological properties of individual flavonoids from licorice has grown, necessitating accurate and reliable quantitative methods for research, quality control of herbal products, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While a specific, formally validated method for this compound is not widely published, this protocol is adapted from established and validated methods for the simultaneous analysis of multiple flavonoids from Glycyrrhiza species.[1][2]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is used with a mobile phase gradient of acetonitrile and water containing a small amount of acid to ensure good peak shape. The separated this compound is then detected by a UV detector at its maximum absorbance wavelength, and the resulting peak area is used for quantification against a calibration curve prepared from a this compound reference standard.

Experimental Protocol

Equipment and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

Centrifuge.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

-

Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic acid or Acetic acid (HPLC grade).

-

Sample material (e.g., powdered Glycyrrhiza uralensis root or extract).

-

Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Inertsil ODS-3V).[2] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-10 min, 20-40% B10-25 min, 40-60% B25-35 min, 60-80% B35-40 min, 80% B (hold)40-41 min, 80-20% B41-45 min, 20% B (equilibration) |

| Flow Rate | 1.0 mL/min.[1] |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL.[1] |

| Detection Wavelength | 254 nm. (Isoflavones typically exhibit strong absorbance around this wavelength).[2] |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Glycyrrhiza uralensis root powder)

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean flask.

-

Repeat the extraction process (steps 2-5) on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation (Adapted from similar flavonoid analyses)

The following parameters should be validated for the specific laboratory conditions and sample matrices. The expected performance is based on typical values for flavonoid analysis.[1][3]

| Validation Parameter | Expected Performance |

| Linearity | A linear relationship between peak area and concentration should be observed over the range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.[1] |

| Precision (RSD%) | Intra-day and inter-day precision should be less than 2%. This is assessed by analyzing replicate injections of a standard solution on the same day and on different days.[1] |

| Accuracy (Recovery %) | The accuracy, determined by the standard addition method, should be within 98-102%. This involves spiking a known amount of this compound standard into a sample and measuring the recovery. |

| Limit of Detection (LOD) | The LOD, the lowest concentration of analyte that can be reliably detected, is expected to be in the range of 0.1-0.5 µg/mL.[1] |

| Limit of Quantification (LOQ) | The LOQ, the lowest concentration of analyte that can be quantified with acceptable precision and accuracy, is expected to be in the range of 0.5-1.5 µg/mL.[1] |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Quantification

Postulated Anti-inflammatory Signaling Pathway of this compound

Based on the known activity of the structurally similar compound Gancaonin N, this compound is postulated to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Conclusion

The HPLC-UV method detailed in this application note provides a robust framework for the quantification of this compound in various sample matrices. While this protocol is based on established methods for similar compounds, it is crucial to perform a full method validation in the specific laboratory environment and for the intended sample type to ensure accurate and reliable results. The postulated involvement of this compound in modulating the NF-κB and MAPK signaling pathways offers a starting point for further pharmacological investigations into its anti-inflammatory potential.

References

Application Note: Quantitative Analysis of Gancaonin J using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gancaonin J is a flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine. As a member of the flavonoid family, this compound is of increasing interest to researchers for its potential pharmacological activities. To facilitate further investigation into its pharmacokinetics, bioavailability, and mechanism of action, a sensitive and reliable analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals involved in drug development and natural product research.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) to accurately quantify this compound in complex biological samples. After a simple protein precipitation step to extract the analyte from the matrix (e.g., plasma), the sample is injected into the LC-MS/MS system. This compound is separated from other components on a C18 reversed-phase column and is subsequently ionized by electrospray ionization (ESI). The analyte is detected and quantified using Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS) (e.g., a structurally similar flavonoid not present in the sample, such as Puerarin, at a concentration of 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

MS/MS Parameters (MRM)

Mass transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer. Based on the structure of this compound (a prenylated isoflavone) and common fragmentation patterns of flavonoids, the following are proposed transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Internal Standard (Puerarin) | 417.1 | 297.1 | 135 | 15 |

Note: The exact precursor and product ions for this compound need to be determined experimentally. As a starting point, researchers can predict the protonated molecule [M+H]⁺ as the precursor ion and identify major fragments after collision-induced dissociation.

Data Presentation

The following tables represent example data for the validation of the LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally.

Table 1: Calibration Curve and Linearity

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 5 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Postulated Signaling Pathway

While the specific signaling pathways modulated by this compound are still under investigation, research on the structurally similar compound Gancaonin N has shown inhibitory effects on the NF-κB and MAPK signaling pathways in inflammatory responses.[1] It is plausible that this compound may exert similar effects. The following diagram illustrates this proposed mechanism of action.

Caption: Proposed inhibitory effect of this compound on the NF-κB/MAPK pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and suitable for pharmacokinetic and other studies requiring accurate measurement of this compound. The provided workflow and postulated signaling pathway offer a solid foundation for researchers investigating the properties and mechanisms of this promising natural compound. Method validation according to regulatory guidelines is recommended before application to clinical or pre-clinical study samples.

References

Gancaonin J: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gancaonin J in cell-based assays to investigate its potential anti-inflammatory effects. The protocols detailed below are based on the established mechanisms of action for structurally related chalcones and flavonoids, which are known to modulate key inflammatory signaling pathways.

Introduction

This compound is a chalcone, a class of natural compounds belonging to the flavonoid family. Chalcones have garnered significant interest in drug discovery for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is hypothesized that this compound exerts its anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

This document outlines detailed protocols for a panel of cell-based assays to elucidate the mechanism of action of this compound and quantify its anti-inflammatory efficacy.

Proposed Signaling Pathway of this compound

The diagram below illustrates the hypothesized mechanism by which this compound inhibits the inflammatory response. It is proposed that this compound targets key components of the MAPK and NF-κB signaling cascades, ultimately leading to a reduction in the production of inflammatory mediators.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory properties of this compound in vitro. It is recommended to use a murine macrophage cell line, such as RAW 264.7, or a human lung adenocarcinoma cell line, like A549, which are commonly used models for studying inflammation.

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound for subsequent experiments.

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed RAW 264.7 or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-